molecular formula C15H11BrN2O3 B3838120 1-(4-bromophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one

Cat. No. B3838120
M. Wt: 347.16 g/mol
InChI Key: KTMQFXFUQCDCBG-MDZDMXLPSA-N
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Description

1-(4-bromophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one, commonly known as BNPP, is a chemical compound that has been extensively studied for its potential applications in various fields of research. BNPP is a yellow crystalline solid that belongs to the class of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of BNPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, BNPP has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. BNPP has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit a wide range of biochemical and physiological effects. For example, BNPP has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer. BNPP has also been shown to exhibit antibacterial and antifungal activities, which could be useful in the development of new antimicrobial agents. In addition, BNPP has been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BNPP in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. In addition, BNPP is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using BNPP in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BNPP. One area of research is in the development of new anticancer agents based on the structure of BNPP. Another area of research is in the development of new organic semiconductors based on the structure of BNPP. In addition, further studies are needed to fully understand the mechanism of action of BNPP and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one, or BNPP, is a chemical compound that has been extensively studied for its potential applications in various fields of research. BNPP exhibits diverse biological activities and has been shown to be useful in the development of new anticancer agents, antimicrobial agents, and organic semiconductors. Further research is needed to fully understand the mechanism of action of BNPP and its potential applications in various fields of research.

Scientific Research Applications

BNPP has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of medicinal chemistry, where BNPP has been shown to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. BNPP has also been studied for its potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-nitroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-12-3-1-11(2-4-12)15(19)9-10-17-13-5-7-14(8-6-13)18(20)21/h1-10,17H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMQFXFUQCDCBG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5331896

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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